2-(Methoxycarbonyl)cyclobutanecarboxylic acid
Overview
Description
2-(Methoxycarbonyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C7H10O4 . It is a derivative of cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . The compound is used in various chemical reactions and has a molecular weight of 158.15 .
Molecular Structure Analysis
The molecular structure of 2-(Methoxycarbonyl)cyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid group and a methoxycarbonyl group attached to it . The InChI code for the compound is 1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
2-(Methoxycarbonyl)cyclobutanecarboxylic acid is a liquid at room temperature . It has a molecular weight of 158.15 . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of β-Dipeptides
2-(Methoxycarbonyl)cyclobutanecarboxylic acid plays a role in the synthesis of β-amino acid derivatives. Izquierdo et al. (2002) describe its use in creating methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a key component in synthesizing enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. This research highlights the compound's utility in producing diverse β-amino acid oligomers (Izquierdo et al., 2002).
Synthesis of δ-Lactones
Shimada et al. (1993) explored the compound's application in synthesizing cis-4,5-substituted δ-lactones. They demonstrated that 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters react with aldehydes in the presence of a Lewis acid, leading to δ-lactones with high diastereoselectivity (Shimada et al., 1993).
Crystal Structure Studies
Onofrio et al. (2006) studied the crystal structure of N-(2-carboxybenzoyl)-L-leucine methyl ester, which relates to the systematic name of 2-(methoxycarbonyl)cyclobutanecarboxylic acid. Their findings highlight differences in dihedral angles between molecular components, revealing insights into the compound's structural properties (Onofrio et al., 2006).
Phenanthrene Derivatives
Abdel‐Wahhab et al. (1968) investigated the cyclisation of 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into phenanthrene derivatives. This study presents an application of related compounds in synthesizing complex organic structures, contributing to our understanding of organic synthesis pathways (Abdel‐Wahhab et al., 1968).
Structure and Conformation Studies
Reisner et al. (1983) determined the structure of cis-2-phenylcyclobutanecarboxylic acid, which shares similarities with 2-(methoxycarbonyl)cyclobutanecarboxylic acid. Their work contributes to a broader understanding of the physical and chemical properties of cyclobutanecarboxylic acid derivatives (Reisner et al., 1983).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has been given the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P338, P340, P351, P352, P362, P403 .
properties
IUPAC Name |
2-methoxycarbonylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300100 | |
Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)cyclobutanecarboxylic acid | |
CAS RN |
31420-52-7 | |
Record name | NSC134896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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